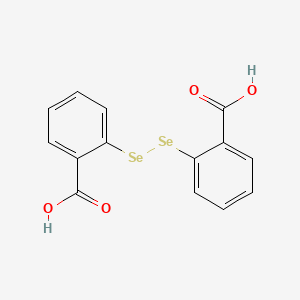

Bis(2-carboxyphenyl)diselenide

描述

Evolution and Significance of Organoselenium Compounds in Contemporary Chemical Research

Organoselenium chemistry, the study of compounds containing a carbon-selenium bond, has evolved significantly since the isolation of the first organoselenium compound, diethyl selenide, in 1836. wikipedia.org Early examples of organoselenium compounds were often characterized as unstable and malodorous, which limited initial interest in the field. oup.com However, the landscape of organoselenium chemistry began to change dramatically in the 20th century. A pivotal moment was the discovery of the selenoxide elimination reaction in the early 1970s, which highlighted the synthetic utility of these compounds. nih.govresearchgate.net

Simultaneously, the recognition of selenium's biological importance spurred further investigation. In 1973, selenium was identified as a crucial component of the mammalian enzyme glutathione (B108866) peroxidase, revealing its role in antioxidant defense mechanisms and redox regulation in biological systems. nih.govtandfonline.com This discovery broadened the scope of organoselenium research from purely synthetic interests to medicinal chemistry and biochemistry. tandfonline.comtandfonline.com

Today, organoselenium compounds are recognized for their immense versatility and have a significant impact on various research fields, including organic synthesis, materials science, and bioorganic chemistry. mdpi.com Their unique reactivity, which stems from selenium's properties as a group 16 element, allows them to act as electrophiles, nucleophiles, and radicals. mdpi.com This has led to their extensive use as reagents and catalysts in a wide array of chemical transformations. researchgate.netmdpi.com In recent decades, research has shifted from focusing primarily on the antioxidant properties of these compounds to exploring a wider range of biological activities, cementing their importance in contemporary chemical and medicinal research. tandfonline.comnih.gov

Contextualizing Bis(2-carboxyphenyl)diselenide within Diselenide Chemistry

Diselenides, characterized by a selenium-selenium bond (R-Se-Se-R), represent a fundamental and stable class of organoselenium compounds. wikipedia.org They are often used as shelf-stable precursors to more reactive organoselenium reagents, such as selenols (R-SeH) and selanyl (B1231334) halides (R-Se-X). wikipedia.org Diphenyl diselenide is one of the most well-known examples in this class, frequently used as a benchmark in studies. wikipedia.orgmdpi.com

This compound, also known as 2,2'-diselenobisbenzoic acid, fits within this class as an aromatic diselenide. Its structure is distinguished by two benzoic acid moieties linked by a diselenide bridge, with the selenium atom attached at the ortho-position relative to the carboxylic acid group.

Key Structural Features of this compound:

Diselenide Bond (Se-Se): This covalent bond is the most prominent feature, imparting the molecule with unique redox properties. It allows the compound to participate in oxidation-reduction cycles, a characteristic central to the function of many selenium compounds.

2-Carboxyphenyl Groups: The presence of carboxylic acid functional groups on the benzene (B151609) rings allows for hydrogen bonding. scbt.com This feature, combined with the potential for chelation with metal ions, influences the molecule's reactivity and interactions. scbt.com

The combination of the redox-active diselenide core and the functional carboxylic acid groups makes this compound a versatile and significant molecule within the broader field of diselenide chemistry. scbt.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6512-83-0 sigmaaldrich.comalfa-chemistry.com |

| Molecular Formula | C₁₄H₁₀O₄Se₂ sigmaaldrich.comalfa-chemistry.com |

| Molecular Weight | 400.14 g/mol alfa-chemistry.com |

| IUPAC Name | 2,2'-diselanediyldibenzoic acid sigmaaldrich.com |

| Synonym | 2,2'-Diselenobis(benzoic acid) |

| InChI Key | KQOVQKHBCWQFCJ-UHFFFAOYSA-N sigmaaldrich.com |

Research Trajectories and Academic Relevance of this compound

The academic relevance of this compound stems primarily from its role as a key precursor and building block in the synthesis of more complex, biologically active organoselenium compounds. tandfonline.com Its synthetic utility is a major driver of ongoing research.

A significant research trajectory involves the use of this compound to synthesize various derivatives of 1,2-benzisoselenazol-3(2H)-one. tandfonline.com This is typically achieved by first converting the diselenide into an intermediate like 2-(chloroseleno)benzoyl chloride, which can then react with various amines or amino acids to produce a library of new compounds. tandfonline.comnih.gov For instance, reaction with thionyl chloride (SOCl₂) transforms this compound into bis[(2-chlorocarbonyl)phenyl] diselenide, a versatile intermediate for creating amide derivatives. mdpi.comresearchgate.net

Researchers have explored the reactions of these intermediates with nucleophiles like aminophenols, phenols, and other amines to generate novel diphenyl diselenides with potential antimicrobial and antiviral properties. nih.govmdpi.comresearchgate.net The synthesis of various 2-picolylamide-based diselenides also starts from this compound, which is prepared from anthranilic acid. mdpi.comresearchgate.net These synthetic pathways highlight the compound's foundational role in medicinal chemistry research.

Beyond its use as a synthetic starting material, the inherent chemical properties of this compound are also of academic interest. Its redox behavior, characteristic of diselenides, makes it a subject of study for antioxidant mechanisms. researchgate.net For example, it has been used to synthesize derivatives tested for their glutathione peroxidase (GPx)-like activity and their ability to inhibit lipid peroxidation, demonstrating its relevance in the development of new antioxidant agents. mdpi.comresearchgate.net It has also been used as a starting material for creating other heterocyclic systems, such as 2-Methyl-9H-selenoxanthen-9-one. researchgate.net

Table 2: Examples of Compounds Synthesized from this compound or its Derivatives

| Precursor | Reactant(s) | Product Class | Research Focus | Reference |

|---|---|---|---|---|

| This compound | Thionyl Chloride, then Amines/Amino Acids | 1,2-benzisoselenazol-3(2H)-one derivatives | Urease Inhibitors | tandfonline.com |

| Bis[(2-chlorocarbonyl)phenyl] diselenide | Aminophenols, Phenols, Amines | Diphenyl diselenide amides and esters | Antimicrobial and Antiviral Agents | nih.govmdpi.com |

| This compound | 2-Picolylamine (via multi-step synthesis) | 2-Picolylamide-based diselenides | Antioxidant (GPx-mimic) activity | mdpi.com |

| This compound | Toluene, Sulfuric Acid | Selenoxanthone | Electrochemical Reduction Studies | researchgate.net |

属性

IUPAC Name |

2-[(2-carboxyphenyl)diselanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4Se2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOVQKHBCWQFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[Se][Se]C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215435 | |

| Record name | Benzoic acid, 2,2'-diselenobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6512-83-0 | |

| Record name | 2,2′-Diselenobis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6512-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,2'-diselenobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006512830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,2'-diselenobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Protocols for Bis(2-carboxyphenyl)diselenide

The foundational methods for synthesizing this compound hinge on the generation of a diazonium salt from an aromatic amine, a cornerstone reaction in aromatic chemistry.

The most prevalent and direct synthesis of this compound involves the diazotization of anthranilic acid, followed by a coupling reaction with disodium (B8443419) diselenide (Na₂Se₂).

The first step is the conversion of the primary aromatic amine of anthranilic acid into a diazonium salt. This is typically achieved by treating an acidic aqueous solution of anthranilic acid with sodium nitrite (NaNO₂) at low temperatures, generally between 0–5 °C, to ensure the stability of the resulting diazonium salt. orgsyn.orgwvu.edu The reaction mixture is kept cold as aryl diazonium salts can be unstable at higher temperatures. wvu.edu

In the second step, the diazonium salt solution is reacted with a freshly prepared solution of disodium diselenide. Disodium diselenide is generated in situ through the reduction of elemental selenium powder with a suitable reducing agent, such as sodium borohydride (B1222165). The highly nucleophilic diselenide anion attacks the diazonium salt, leading to the displacement of the dinitrogen gas (N₂) and the formation of the stable selenium-selenium bond, which links the two carboxyphenyl rings to yield this compound. The product precipitates from the reaction mixture and can be collected for purification.

The synthesis described above is inherently a multi-step route starting from anthranilic acid. Anthranilic acid serves as the ideal precursor because it possesses the required amino and carboxyl groups in the correct ortho orientation on the aromatic ring. core.ac.uk

Reaction Conditions and Optimization Strategies

Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity. Key parameters include temperature, solvent, and the stoichiometry of the reactants.

Temperature control is paramount throughout the synthesis. The initial diazotization of anthranilic acid must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the diazonium salt, which could otherwise lead to the formation of unwanted byproducts like salicylic acid. wvu.eduaskfilo.com

For the subsequent coupling reaction with disodium diselenide, the temperature may be allowed to rise, but careful control is still necessary. Recent advancements have demonstrated that this synthesis can be performed efficiently using a continuous flow method. researchgate.netresearchgate.net In this approach, water is used as the solvent, and the reaction can be completed in as little as 90 seconds with excellent yield, highlighting a significant improvement in efficiency and a move towards greener chemistry. researchgate.net The choice of solvent can also affect the solubility of intermediates and the final product, influencing the ease of isolation.

| Method | Solvent | Temperature | Reaction Time | Reported Yield |

|---|---|---|---|---|

| Traditional Batch | Water/HCl | 0–5 °C (Diazotization) | Several hours | Good to High |

| Continuous Flow | Water | Controlled (not specified) | ~90 seconds | Excellent |

The stoichiometry of the reactants is a critical factor. A slight excess of sodium nitrite is often used during diazotization to ensure the complete conversion of anthranilic acid. orgsyn.orgwvu.edu The progress of this step can be monitored using starch-iodide paper to detect the presence of excess nitrous acid. wvu.edu

In the coupling step, the ratio of the diazonium salt to the disodium diselenide reagent directly impacts the formation of the desired product. An appropriate balance is needed to avoid the formation of side products or leaving unreacted starting materials. For the synthesis of related diaryl diselenides, the concentration and type of base (e.g., KOH, NaOH) used in the preparation of the chalcogenide reagent can also significantly affect the reaction rate and final yield. While the primary synthesis of this compound does not typically rely on catalytic agents, other syntheses of organoselenium compounds sometimes employ transition metal catalysts to facilitate C-Se bond formation, though this is not standard for this specific transformation.

Purification and Isolation Techniques for this compound

Once the synthesis is complete, the crude this compound precipitates from the aqueous reaction mixture. The initial isolation is typically performed by suction filtration. The collected solid is then washed thoroughly with cold water to remove inorganic salts and other water-soluble impurities.

For further purification, the crude product is often subjected to a series of washing and recrystallization steps. A common procedure involves:

Acidification : The reaction mixture is acidified, often with hydrochloric acid, to ensure the complete precipitation of the carboxylic acid product. orgsyn.org

Filtration and Washing : The solid product is collected on a filter and washed sequentially with cold water.

Recrystallization : The crude, dried product can be recrystallized from a suitable solvent or solvent mixture to achieve high purity. For analogous compounds like dithiodibenzoic acid, solvents such as methanol or ethanol are effective. nih.gov The process involves dissolving the compound in a minimum amount of hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly, which promotes the formation of well-defined crystals of the pure product.

The purity of the final product can be confirmed using standard analytical techniques such as melting point determination and spectroscopic methods.

Mechanistic Insights into this compound Formation

The formation of this compound, also known as 2,2'-diselenobisbenzoic acid, is a multi-step process that relies on established principles of organic synthesis, particularly reactions involving aromatic amines and the unique reactivity of selenium compounds. The most common and well-documented synthetic pathways typically begin with anthranilic acid (2-aminobenzoic acid) and proceed through key intermediates. The mechanism can be understood by dissecting it into three primary stages: the formation of a diazonium salt, the introduction of selenium to the aromatic ring, and the final oxidative dimerization to form the diselenide bridge.

Stage 1: Diazotization of Anthranilic Acid

The synthesis typically commences with the diazotization of anthranilic acid. This reaction converts the primary aromatic amine group into a diazonium salt, which is an excellent leaving group (N₂) and highly susceptible to nucleophilic substitution.

Formation of the Nitrosating Agent: In the presence of a strong acid, such as hydrochloric acid (HCl), sodium nitrite (NaNO₂) generates nitrous acid (HONO). The nitrous acid is then protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of anthranilic acid attacks the nitrosonium ion.

Proton Transfer and Dehydration: A series of proton transfers and a final dehydration step lead to the formation of the 2-carboxybenzenediazonium ion. This intermediate is typically not isolated and is used immediately in the subsequent step due to its instability.

Stage 2: Nucleophilic Substitution and Selenol Formation

The diazonium salt is a versatile intermediate for introducing a variety of functional groups onto an aromatic ring. To synthesize the target diselenide, a selenium-containing nucleophile is introduced.

Introduction of Selenium: A common reagent for this step is potassium selenocyanate (KSeCN). The selenocyanate anion (:SeCN⁻) acts as a nucleophile, attacking the carbon atom of the aromatic ring that was previously bonded to the diazonium group. This results in the displacement of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward. The product of this step is 2-selenocyanatobenzoic acid.

Hydrolysis to Selenol: The selenocyanate intermediate is then hydrolyzed, typically under basic conditions followed by acidification. This cleavage of the C-SeCN bond results in the formation of 2-selenobenzoic acid, which is an aromatic selenol (R-SeH). The selenol is a crucial intermediate, poised for the final dimerization step.

Stage 3: Oxidative Dimerization

Selenols, much like their sulfur analogs (thiols), are highly susceptible to oxidation. researchgate.net This property is harnessed in the final step to create the diselenide (Se-Se) bond.

Oxidation: In the presence of a mild oxidizing agent, often atmospheric oxygen, two molecules of the 2-selenobenzoic acid intermediate react. researchgate.net Each selenol group (-SeH) is oxidized, leading to the formation of a covalent bond between the two selenium atoms.

Product Formation: This oxidative coupling yields the final product, this compound, and a byproduct, typically water. The stability of the diselenide bond contributes to the completion of the reaction.

2 R-SeH + [O] → R-Se-Se-R + H₂O (where R is the 2-carboxyphenyl group)

This mechanistic pathway highlights a controlled sequence of reactions that leverages the reactivity of diazonium salts and the redox chemistry of selenium to construct the target molecule efficiently.

Table of Key Intermediates and Transformations

| Stage | Starting Material | Reagents | Key Intermediate | Transformation |

| 1. Diazotization | Anthranilic acid | NaNO₂, HCl | 2-Carboxybenzenediazonium ion | Conversion of a primary amine to a diazonium salt. |

| 2. Selenylation | 2-Carboxybenzenediazonium ion | KSeCN | 2-Selenocyanatobenzoic acid | Nucleophilic substitution to introduce the selenium moiety. |

| 3. Hydrolysis | 2-Selenocyanatobenzoic acid | Base, then Acid | 2-Selenobenzoic acid (Selenol) | Conversion of the selenocyanate to a selenol. |

| 4. Dimerization | 2-Selenobenzoic acid | Air (O₂) or other mild oxidant | None | Oxidative coupling of two selenol molecules to form a diselenide bond. |

Chemical Reactivity and Transformation Mechanisms

Redox Chemistry of the Diselenide Moiety

The selenium atoms in the diselenide bridge can readily cycle through different oxidation states, a characteristic that is central to the compound's function in many chemical reactions. This ability to be easily oxidized and subsequently reduced forms the basis of its catalytic activity.

Bis(2-carboxyphenyl)diselenide can be oxidized by various agents, with the reaction outcome depending on the oxidant and conditions used. Common oxidants for organoselenium compounds include hydrogen peroxide (H₂O₂), ozone (O₃), and meta-Chloroperoxybenzoic acid (mCPBA). The initial oxidation product of a diselenide can lead to higher-valent selenium species which are often the active agents in catalytic processes.

In the context of its catalytic activity, particularly in reactions using hydrogen peroxide as the terminal oxidant, this compound undergoes oxidation to form a highly active seleninic acid (RSe(O)OH) or a related peroxyseleninic acid intermediate. This activated selenium species then functions as an oxygen-transfer agent, delivering an oxygen atom to a substrate (such as a sulfide (B99878) or an aldehyde) and regenerating the original diselenide catalyst for the next cycle. This catalytic cycle allows a small amount of the selenium compound to facilitate the transformation of a large quantity of substrate.

While the direct oxidation of this compound primarily leads to seleninic acid derivatives in catalytic applications, the oxidation of related diorganoselenides (R₂Se) is a well-established route to diorganoselenoxides (R₂SeO). ub.edu These selenoxides are recognized as key intermediates in biological antioxidant processes and have been utilized as oxygen transfer reagents in organic synthesis. ub.edu The choice of oxidizing agent is crucial; for instance, hydrogen peroxide is commonly used, but for substrates sensitive to oxidation, mCPBA may be employed as it can oxidize selenides at temperatures below which subsequent elimination reactions occur. chemicalbook.com

Table 1: Common Oxidizing Agents for Organoselenium Compounds

| Oxidizing Agent | Abbreviation | Typical Application | Reference |

| Hydrogen peroxide | H₂O₂ | Catalytic oxidations, formation of seleninic acids | |

| meta-Chloroperoxybenzoic acid | mCPBA | Oxidation of sensitive substrates | chemicalbook.com |

| Ozone | O₃ | Used when clean byproducts are necessary | chemicalbook.com |

The diselenide bond in this compound can be readily cleaved via reduction to yield the corresponding selenol, 2-carboxybenzeneselenol. Selenols are often the catalytically active species in processes that mimic the function of antioxidant enzymes like glutathione (B108866) peroxidase. nih.gov

A common and biologically relevant reduction pathway involves thiols (R'SH). The reaction proceeds through the cleavage of the Se-Se bond by the thiol, resulting in the formation of a selenenyl sulfide (R-Se-SR') and a selenol (R-SeH). dntb.gov.ua The selenenyl sulfide can then react with a second molecule of the thiol to produce another molecule of the selenol and a disulfide (R'-S-S-R'). dntb.gov.ua This two-step reduction is a key part of the catalytic cycle for the peroxidase-like activity of many organoselenium compounds. nih.govdntb.gov.ua

Other reducing agents can also be employed to convert diselenides to selenols. Forcing reduction conditions, such as the use of sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), are effective for cleaving the durable diselenide bond to generate the selenolate anion in situ. chemicalbook.comacs.org This potent nucleophile can then be used in further synthetic applications. chemicalbook.com

Scheme 1: General Reduction of a Diselenide by a Thiol

The electrochemical behavior of diaryl diselenides has been studied using techniques like cyclic voltammetry. The reduction of these compounds involves the transfer of electrons to the Se-Se bond, leading to its cleavage. Studies on compounds analogous to this compound, such as (C₂H₅OPh)₂Se₂, show distinct reduction and oxidation peaks. scispace.com

The general mechanism can be summarized as:

Electron Transfer: Ar-Se-Se-Ar + e⁻ → [Ar-Se-Se-Ar]•⁻ (Radical anion formation)

Bond Cleavage: [Ar-Se-Se-Ar]•⁻ → ArSe• + ArSe⁻ (Formation of a selanyl (B1231334) radical and a selenolate anion)

Further reactions of these intermediates lead to the final products observed during controlled-potential coulometry experiments. scispace.com

Nucleophilic Substitution Reactions Involving the Diselenide Bond

The selenium atoms in the diselenide bond are susceptible to nucleophilic attack, leading to the cleavage of the Se-Se bond. This reactivity is a cornerstone of the synthetic utility of diselenides. Computational studies show that nucleophilic attack at a selenium atom is generally kinetically and thermodynamically more favorable than at a sulfur atom in analogous disulfide compounds. researchgate.net

The reactivity of the diselenide moiety towards nucleophiles has been leveraged for the synthesis of novel organoselenium compounds. In a relevant study, bis[(2-chlorocarbonyl)phenyl] diselenide, a derivative of this compound, was reacted with various mono- and bis-nucleophiles, including aminophenols, phenols, and other amines. This reaction serves as a convenient route to a series of new diphenyl diselenides with amide or ester linkages, formed via acylation at the nitrogen or oxygen atoms of the nucleophiles.

This general route demonstrates that the core diselenide structure is maintained while the carboxylic acid groups (activated as acyl chlorides) react with the nucleophilic amine or phenol (B47542) groups. While this specific example involves a reaction at the carboxyl group rather than direct cleavage of the Se-Se bond by the amine or phenol, it highlights the use of the this compound scaffold in synthesizing more complex molecules through reactions with these nucleophiles.

Besides amines and phenols, the diselenide bond reacts with a variety of other nucleophiles.

Thiolates: As mentioned in the reduction section, thiolates are potent nucleophiles that readily cleave the Se-Se bond to form a selenenyl sulfide. dntb.gov.uaresearchgate.net This reaction is a classic example of nucleophilic substitution on the selenium atom.

Phosphines: Arylphosphines can react with elemental selenium to form arylphosphine selenides. acs.org While the direct reaction of phosphines with this compound is less commonly documented as a preparative method, the affinity of phosphorus for selenium suggests that phosphines can act as nucleophiles to cleave the Se-Se bond, resulting in the formation of selenophosphoranes or related species. researchgate.net

Carbanions: A range of carbanionic nucleophiles, such as those derived from Grignard reagents or enolates, react with diaryl diselenides. chemicalbook.com This reaction cleaves the Se-Se bond and forms a new carbon-selenium bond, yielding an organoselenide and a selenolate anion. This method is a standard procedure for introducing a phenylseleno group into organic molecules. chemicalbook.comresearchgate.net For example, the reaction of a Grignard reagent (R'MgBr) with a diaryl diselenide (Ar-Se-Se-Ar) produces R'-Se-Ar and ArSeMgBr. nih.gov

Table 2: Summary of Nucleophilic Reactions at the Diselenide Bond

| Nucleophile | Product Type | General Reaction | Reference |

| Thiolate (RS⁻) | Selenenyl sulfide | Ar-Se-Se-Ar + RS⁻ → Ar-Se-SR + ArSe⁻ | researchgate.net |

| Grignard Reagent (R'MgX) | Organoselenide | Ar-Se-Se-Ar + R'MgX → Ar-Se-R' + ArSeMgX | chemicalbook.comnih.gov |

| Enolate | α-Seleno carbonyl compound | Ar-Se-Se-Ar + R₂C=C(O⁻)R → Ar-Se-CR₂-C(=O)R + ArSe⁻ | chemicalbook.com |

Other Chemical Transformations and Derivatives

Beyond its fundamental reactions, this compound undergoes several other key chemical transformations that lead to a diverse array of derivatives. These include the formation of benzisoselenazol-3(2H)-one structures, conversion to various selenides, and participation in intramolecular cyclization processes.

A significant application of this compound is its role as a key intermediate in the synthesis of benzisoselenazol-3(2H)-one derivatives, most notably Ebselen (B1671040) (2-phenyl-1,2-benzisoselenazol-3(2H)-one) and its analogues. These compounds are recognized for their potent antioxidant and anti-inflammatory properties. The general synthetic strategy involves the activation of the carboxylic acid groups followed by reaction with an amine, which subsequently leads to an intramolecular cyclization to form the Se-N bond of the benzisoselenazolone ring.

The process typically begins with the conversion of this compound into a more reactive species. This is often achieved by treating it with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding bis[2-(chlorocarbonyl)phenyl] diselenide. This activated intermediate is then reacted with a primary amine (R-NH₂). The amine can be aliphatic or aromatic, allowing for the synthesis of a wide range of N-substituted benzisoselenazol-3(2H)-ones.

The reaction between the activated diselenide and the amine initially forms a bis(2-carbamoylphenyl) diselenide. The subsequent and crucial step is the intramolecular cyclization of this intermediate to yield the benzisoselenazol-3(2H)-one product. This cyclization involves the formation of a covalent bond between one of the selenium atoms and the amide nitrogen, with the concurrent cleavage of the diselenide bond.

One proposed mechanism for this cyclization involves the formation of a selenenyl halide intermediate in the presence of reagents like SO₂Cl₂ or Br₂. This electrophilic selenium species is then attacked by the amide nitrogen in an intramolecular nucleophilic substitution reaction to form the heterocyclic ring.

More recently, a greener approach to this transformation has been developed, utilizing UV light to induce a radical-based Se-N bond formation. tandfonline.com This photochemical method allows for the direct conversion of diaryl diselenides bearing an amide function to the corresponding N-substituted benzisoselenazolones under mild conditions, avoiding the need for harsh halogenating agents. tandfonline.com

| Reactant | Reagents | Intermediate | Product |

|---|

The diselenide bond in this compound is susceptible to cleavage, which is a key step in its transformation to selenides and other related organoselenium compounds. Reduction of the diselenide bond is a common method to generate the corresponding selenol (2-selenobenzoic acid). This reduction can be accomplished using various reducing agents, such as sodium borohydride (NaBH₄) or thiols. The resulting selenol is a potent nucleophile and can react with a variety of electrophiles to form selenides.

For instance, the in situ generated selenol can react with alkyl halides (R-X) to produce 2-(alkylselanyl)benzoic acids. This transformation provides a route to unsymmetrical selenides where the selenium atom is bonded to two different organic moieties.

Furthermore, the activated form of this compound, bis[2-(chlorocarbonyl)phenyl] diselenide, can react with a range of nucleophiles other than amines. Reaction with phenols or aminophenols, for example, leads to the formation of new diselenide derivatives containing ester or amide linkages, respectively. These reactions expand the library of accessible diselenide compounds with potentially interesting biological activities.

The general transformation can be summarized as follows:

| Starting Material | Reagents | Intermediate | Product |

|---|---|---|---|

| This compound | NaBH₄ | 2-selenobenzoic acid (selenol) | - |

| 2-selenobenzoic acid (in situ) | R-X (Alkyl halide) | - | 2-(Alkylselanyl)benzoic acid (a selenide) |

| Bis[2-(chlorocarbonyl)phenyl] diselenide | Phenols/Aminophenols | - | Bis[2-(phenoxycarbonyl)phenyl] diselenide / Bis[2-(aminocarbonylphenyl)] diselenide derivatives |

The formation of benzisoselenazol-3(2H)-one derivatives, as discussed in section 3.3.1, is a prime example of an intramolecular cyclization process involving a derivative of this compound. The key step in this synthesis is the intramolecular formation of the Se-N bond, which closes the five-membered heterocyclic ring.

The mechanism of this cyclization can vary depending on the reaction conditions. In the presence of electrophilic halogenating agents, the reaction likely proceeds through an electrophilic pathway. The diselenide is first converted to a selenenyl halide. The lone pair of electrons on the amide nitrogen then acts as a nucleophile, attacking the electrophilic selenium atom in an intramolecular fashion. This attack results in the formation of the Se-N bond and the expulsion of a halide ion, leading to the cyclized product.

Under photochemical conditions, a different mechanism is operative. UV irradiation can induce homolytic cleavage of the Se-Se bond in the bis(2-carbamoylphenyl) diselenide intermediate, generating two selenium-centered radicals. tandfonline.com The selenium radical can then attack the amide nitrogen in an intramolecular radical cyclization to form the Se-N bond. This pathway offers a milder and more environmentally friendly alternative to the traditional methods.

While the synthesis of benzisoselenazolones is the most prominent example, the principles of intramolecular cyclization can be extended to other derivatives of this compound. For instance, derivatives containing other suitably positioned nucleophiles could potentially undergo similar cyclization reactions to form different selenium-containing heterocycles. The specific nature of the cyclization would depend on the length of the tether between the selenium atom and the nucleophile, as well as the nature of the nucleophile itself.

Catalytic Applications and Mechanistic Investigations

Bis(2-carboxyphenyl)diselenide as a Catalyst in Organic Transformations

This compound demonstrates significant catalytic activity, particularly in reactions involving hydrogen peroxide as the terminal oxidant. Its ability to be readily oxidized and subsequently reduced allows it to participate in catalytic cycles, making it an efficient agent for various oxidative processes.

Catalysis of Hydrogen Peroxide Oxidation Reactions

The compound is a notable catalyst for oxidations utilizing hydrogen peroxide. It is often used in conjunction with other reagents to achieve selective transformations of various functional groups.

This compound, and related diaryl diselenides, have been effectively employed as catalysts for the oxidation of sulfides. nih.govresearchgate.netorganic-chemistry.org This process can be controlled to selectively yield either sulfoxides or further oxidize to sulfones, depending on the reaction conditions. nih.govresearchgate.net For instance, using urea-hydrogen peroxide as the oxidant in the presence of a diselenide catalyst allows for the highly selective conversion of sulfides to sulfoxides, avoiding over-oxidation to sulfones. organic-chemistry.org This selectivity is crucial in the synthesis of pharmaceutical intermediates. organic-chemistry.org

The general catalytic cycle involves the oxidation of the diselenide by hydrogen peroxide to form a more active seleninic acid or a related peroxy species. This intermediate then transfers an oxygen atom to the sulfide (B99878), regenerating the diselenide catalyst for subsequent cycles.

Table 1: Catalytic Oxidation of Sulfides

| Substrate | Product | Oxidant | Catalyst | Selectivity |

|---|---|---|---|---|

| Sulfide | Sulfoxide | Urea-Hydrogen Peroxide | Diphenyl diselenide | High for Sulfoxide |

| Sulfide | Sulfoxide/Sulfone | Hydrogen Peroxide | 2-Carboxyphenyl phenyl selenide | Controllable |

Bis(2-carbamoyl)phenyl diselenides, structurally related to this compound, have proven to be effective catalysts for the hydrogen peroxide oxidation of N,N-dimethylhydrazones to nitriles and azines to carbonyl compounds. researchgate.netresearchgate.net This transformation provides a valuable synthetic route to these important functional groups. The reaction often proceeds under mild conditions, highlighting the catalytic efficiency of the organoselenium compound. researchgate.netresearchgate.net For N,N-dimethylhydrazones, the oxidation can lead to a mixture of nitriles and carboxylic acids, with the product distribution being dependent on the substrate and reaction conditions. researchgate.net Similarly, the oxidation of azines, catalyzed by systems like poly(bis-1,2-phenylene) diselenide with hydrogen peroxide, can yield the corresponding arenecarboxylic acids in high yields.

The oxidation of aromatic aldehydes to carboxylic acids is another significant application of diselenide catalysts. nih.govnih.gov Using hydrogen peroxide as the oxidant, this compound and its analogues can efficiently catalyze this transformation for a variety of substituted aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups. nih.govnih.gov In some cases, the oxidation of aromatic aldehydes can also lead to the formation of phenols through a Baeyer-Villiger type rearrangement. arkat-usa.org

Furthermore, alkylarenes can be oxidized to alkyl aryl ketones in the presence of a diselenide catalyst and a suitable hydroperoxide. researchgate.netarkat-usa.org This reaction provides a direct method for the functionalization of the benzylic position of alkylarenes.

Table 2: Oxidation of Aromatic Aldehydes

| Substrate | Product | Catalyst System | Yield |

|---|---|---|---|

| Aromatic Aldehydes (unsubstituted or with methyl groups) | Carboxylic Acids | SeO2/H2O2 | >83% |

| Aromatic Aldehydes (with electron-withdrawing groups) | Carboxylic Acids | SeO2/H2O2 | Good to Excellent |

| Benzaldehyde | Benzoic Acid | Diphenyl diselenide/H2O2 | Good to Excellent |

Epoxidation and Baeyer–Villiger Oxidation Catalysis

While direct evidence for this compound in epoxidation is limited, related selenoxides are known to be efficient catalysts for the epoxidation of various olefins using hydrogen peroxide. nih.govresearchgate.net The Baeyer-Villiger oxidation, the conversion of ketones to esters and cyclic ketones to lactones, can also be catalyzed by organoselenium compounds. organic-chemistry.orgwikipedia.org For instance, diaryl diselenides have been shown to effectively catalyze the Baeyer-Villiger oxidation of aromatic aldehydes and ketones with hydrogen peroxide. arkat-usa.org This reaction often competes with the direct oxidation to carboxylic acids, with the product distribution depending on the substrate and reaction conditions. arkat-usa.org

Oxygen-Transfer Catalysis

The catalytic activity of this compound in the aforementioned oxidation reactions is fundamentally based on its role as an oxygen-transfer agent. nih.gov The mechanism involves the diselenide undergoing a redox cycle. Initially, it is oxidized by hydrogen peroxide to a higher-valent selenium species, such as a seleninic acid or a peroxyseleninic acid intermediate. researchgate.net This activated selenium species then transfers an oxygen atom to the substrate (e.g., sulfide, aldehyde), leading to the oxidized product and regenerating the diselenide catalyst. This catalytic cycle allows for the use of a substoichiometric amount of the selenium compound to effect the transformation of a large amount of substrate. The presence of the carboxylic acid group in this compound can potentially influence its solubility and catalytic activity, and may also play a role in the reaction mechanism through intramolecular interactions.

Mechanistic Principles of Catalytic Activity

The catalytic prowess of this compound and related organoselenium compounds stems from the unique electronic properties of the selenium atom. Its ability to readily cycle through different oxidation states allows it to participate in various redox reactions, most notably mimicking the function of natural antioxidant enzymes.

Thiol Peroxidase-Like Mimetic Activity and Catalytic Cycles

A primary feature of this compound's catalytic action is its ability to mimic the function of the selenoenzyme glutathione (B108866) peroxidase (GPx). ias.ac.in This enzyme is crucial in biological systems for protecting cells from oxidative damage by catalyzing the reduction of harmful peroxides, such as hydrogen peroxide (H₂O₂), using thiols like glutathione (GSH) as the reductant. ias.ac.in

Organoselenium compounds, including this compound, replicate this activity through a well-established catalytic cycle. The general mechanism for diselenides proceeds as follows:

Reduction: The diselenide (R-Se-Se-R) is first reduced by a thiol (R'SH), leading to the cleavage of the diselenide bond and the formation of a selenenyl sulfide (R-Se-SR') and a selenol (R-SeH).

Further Reduction: The selenenyl sulfide can react with another thiol molecule to generate the selenol and a disulfide (R'-S-S-R').

Oxidation: The catalytically active selenol (or its deprotonated form, selenolate) reacts with a peroxide (e.g., H₂O₂), becoming oxidized to a selenenic acid (R-SeOH). researchgate.net

Regeneration: The selenenic acid then reacts with the thiol, regenerating the selenenyl sulfide and releasing water, which allows the catalytic cycle to continue.

Derivatives of this compound have demonstrated significant thiol peroxidase-like (TPx) activity. researchgate.netmdpi.com For instance, a 2-picolylamide derivative of this compound exhibited substantially higher catalytic activity than the well-known GPx mimic, diphenyl diselenide. researchgate.netmdpi.com This enhanced activity is sometimes attributed to intramolecular interactions, such as those involving nearby oxygen or nitrogen atoms, which may stabilize key intermediates in the catalytic cycle. researchgate.netmdpi.com

In Situ Generation of Active Selenium Species

The catalytic activity of this compound often involves its conversion in situ into more reactive species. The diselenide itself is typically a stable precatalyst. The cleavage of the Se-Se bond is a crucial first step to enter the catalytic cycle, generating the active selenol/selenolate species. researchgate.netresearchgate.net

Furthermore, this compound can serve as a synthetic precursor for other catalytically active molecules. For example, it can be treated with reagents like thionyl chloride to generate 2-(chloroseleno)benzoyl chloride. researchgate.nettandfonline.com This intermediate is highly reactive and can be used to synthesize a variety of other organoselenium compounds, including derivatives of 1,2-benzisoselenazol-3(2H)-one (ebselen). tandfonline.com This process highlights the role of this compound as a stable starting material from which highly active catalysts can be generated for specific applications. researchgate.nettandfonline.com

Role of Selenium Oxidation States in Catalysis (e.g., Se(IV) Species)

The catalytic cycle of organoselenium compounds inherently involves the change in the oxidation state of the selenium atom. The primary cycle for peroxidase-like activity involves the transition between the Se(II) state (in the form of selenol) and the Se(IV) state (in the form of selenenic acid).

In certain oxidation reactions, higher oxidation state selenium species play a direct role as the active oxidants. For example, in the oxidation of anilines to nitroarenes catalyzed by diphenyl diselenide in the presence of hydrogen peroxide, mechanistic studies have identified Se(IV) species, specifically benzeneperoxyseleninic acid (PhSe(O)OOH), as the crucial active oxidant. rsc.org This species is formed from the oxidation of the corresponding seleninic acid (PhSeOOH), which itself arises from the oxidation of the initial diselenide. rsc.orgnih.gov Careful analysis using ⁷⁷Se NMR has shown that the catalytic cycle proceeds through these Se(IV) intermediates rather than involving Se(VI) species. rsc.org This finding underscores the multifaceted nature of organoselenium catalysis, where the specific substrate and reaction conditions dictate the operative selenium oxidation states and the identity of the key catalytic intermediates.

Catalyst Design Principles and Recovery Strategies

While organoselenium compounds are effective catalysts, their application can be limited by their toxicity and the difficulty of separating them from the reaction mixture. To address these challenges, significant research has focused on catalyst design, particularly immobilization strategies to facilitate recovery and reuse.

Immobilization on Solid Supports for Heterogeneous Catalysis

A key strategy for improving the practical utility of organoselenium catalysts is to immobilize them on solid supports, creating a heterogeneous catalytic system. This approach simplifies catalyst recovery—often through simple filtration—and minimizes product contamination. researchgate.net

This compound has been used as a starting material to create such recoverable catalysts. In one example, it was converted into 2-(chloroseleno)benzoyl chloride, which was then reacted with 3-(aminopropyl)triethoxysilane. The resulting product, 2-(3-propyltriethoxysilyl)benzisoselenazol-3(2H)-one, can be covalently bound to a silica (B1680970) support through hydrolysis. researchgate.net This silica-supported catalyst proved effective for the oxidation of various organic substrates, including alkyl arenes and aromatic aldehydes, using hydroperoxides. Crucially, the catalyst could be easily recovered by filtration and reused in subsequent reactions. researchgate.net

Comparison with Other Organoselenium Catalysts (e.g., Ebselen (B1671040), Diphenyl Diselenide)

The catalytic efficacy of this compound and its derivatives is often benchmarked against other well-known organoselenium compounds, particularly diphenyl diselenide (DPDS) and Ebselen.

Diphenyl Diselenide (DPDS): DPDS is a classic and widely studied GPx mimic, often used as a standard for comparing antioxidant catalytic activity. mdpi.comnih.gov Several studies have shown that derivatives of this compound can exhibit significantly higher thiol peroxidase-like activity than DPDS. researchgate.netmdpi.com For example, a 2-picolylamide derivative of this compound was found to be 4.66 times more potent than DPDS in a standard assay. researchgate.netmdpi.com This superior activity is often linked to the presence of intramolecular coordination (e.g., via nearby amide groups) that can facilitate the catalytic steps. mdpi.comnih.gov

Ebselen: Ebselen, or 2-phenyl-1,2-benzisoselenazol-3(2H)-one, is a potent antioxidant catalyst known for its low toxicity. researchgate.net Its structure contains the benzisoselenazolone core, which can be synthesized from this compound. semanticscholar.org When a silica-supported catalyst derived from this compound was compared to Ebselen in the oxidation of various substrates, it demonstrated comparable or, in some cases, superior performance. The ability to heterogenize the catalyst derived from the diselenide provides a significant practical advantage in terms of recovery and reuse, a feature not inherent to homogenous catalysts like Ebselen. researchgate.net

The following table summarizes the comparative catalytic activity for the oxidation of various substrates using a silica-supported catalyst derived from this compound versus Ebselen.

Table 1: Comparison of Catalytic Activity for Oxidation Reactions Data extracted from a study on hydroperoxide oxidation of organic substrates. researchgate.net

| Substrate | Oxidant | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Toluene | t-BuOOH | Silica-supported Catalyst | Benzaldehyde | 95 |

| Ebselen | Benzaldehyde | 100 | ||

| Ethylbenzene | t-BuOOH | Silica-supported Catalyst | Acetophenone | 100 |

| Ebselen | Acetophenone | 100 | ||

| Diphenylmethane | t-BuOOH | Silica-supported Catalyst | Benzophenone | 98 |

| Ebselen | Benzophenone | 100 |

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of Bis(2-carboxyphenyl)diselenide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ⁷⁷Se, a comprehensive picture of the molecule's connectivity and electronic structure can be assembled.

¹H NMR Analysis of Proton Environments

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For this compound and its derivatives, the aromatic protons on the phenyl rings typically appear as a series of multiplets in the downfield region of the spectrum, generally between 7.29 and 8.09 ppm. The specific chemical shifts and coupling patterns are dictated by the substitution pattern on the aromatic ring. For instance, in a derivative where the carboxylic acid is converted to an N-ethylcarbamoyl group, the aromatic protons are observed in the range of 7.29-7.40 ppm as a multiplet, with distinct signals at 7.69 ppm (doublet) and 7.78 ppm (doublet of doublets). mdpi.com The protons of the ethyl group exhibit characteristic signals, with the methyl protons appearing as a triplet around 1.17 ppm and the methylene (B1212753) protons as a multiplet around 3.30-3.38 ppm. mdpi.com

Interactive Data Table: ¹H NMR Data for this compound Derivatives

| Derivative | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Bis[2-(N-ethylcarbamoyl)phenyl] diselenide | DMSO-d₆ | 1.17 | t | CH₃ |

| 3.30-3.38 | m | CH₂ | ||

| 7.29-7.40 | m | ArH | ||

| 7.69 | d | ArH | ||

| 7.78 | dd | ArH | ||

| 8.71 | t | NH | ||

| Bis[2-(N-n-propylcarbamoyl)phenyl] diselenide | DMSO-d₆ | 0.93 | t | CH₃ |

| 1.52-1.64 | m | CH₂CH₂CH₃ | ||

| 3.23-3.30 | m | CH₂CH₂CH₃ | ||

| 7.29-7.40 | m | ArH | ||

| 7.69 | d | ArH | ||

| 7.78 | dd | ArH | ||

| 8.71 | t | NH | ||

| Bis[2-(N-n-butylcarbamoyl)phenyl] diselenide | DMSO-d₆ | 0.93 | t | CH₃ |

| 1.31-1.43 | m | (CH₂)₂CH₂CH₃ | ||

| 1.50-1.60 | m | CH₂CH₂CH₂CH₃ | ||

| 3.26-3.33 | m | CH₂(CH₂)₂CH₃ | ||

| 7.29-7.39 | m | ArH | ||

| 7.69 | d | ArH | ||

| 7.77 | dd | ArH | ||

| 8.69 | t | NH |

¹³C NMR for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of this compound. The spectrum reveals distinct signals for each unique carbon atom in the molecule. The carboxyl carbon (C=O) is typically found significantly downfield. For a derivative like bis[2-(3-hydroxyphenylcarbamoyl)]phenyl diselenide, the carbonyl carbon appears at 166.1 ppm. mdpi.com The aromatic carbons resonate in the region of approximately 115 to 150 ppm. mdpi.com For example, in bis[2-(2-hydroxy-5-chlorophenylcarbamoyl)]phenyl diselenide, the carbon signals are observed at various points, including 115.5, 118.7, 124.3, 126.4, 126.6, 128.6, 129.6, 130.0, 132.1, 132.3, 132.7, and 151.3 ppm. mdpi.com

Interactive Data Table: ¹³C NMR Data for this compound Derivatives

| Derivative | Solvent | Chemical Shift (δ) ppm | Assignment |

| Bis[2-(3-hydroxyphenylcarbamoyl)]phenyl diselenide | DMSO-d₆ | 115.8, 118.9, 125.1, 126.2, 126.3, 128.4, 130.1, 132.0, 132.1, 132.2, 133.0, 150.0 | Ar-C |

| 166.1 | C=O | ||

| Bis[2-(2-hydroxy-5-chlorophenylcarbamoyl)]phenyl diselenide | DMSO-d₆ | 115.5, 118.7, 124.3, 126.4, 126.6, 128.6, 129.6, 130.0, 132.1, 132.3, 132.7, 151.3 | Ar-C |

| 166.2 | C=O |

⁷⁷Se NMR for Selenium Environment Assessment

Selenium-77 (⁷⁷Se) NMR spectroscopy provides direct insight into the chemical environment of the selenium atoms. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its oxidation state and the nature of its substituents. For diselenides such as this compound and its amide derivatives, the ⁷⁷Se NMR chemical shift is typically observed around 455 ppm in DMSO-d₆. mdpi.com This characteristic chemical shift is a key identifier for the diselenide moiety in these types of compounds. mdpi.com For comparison, related selenides, such as bis[2-(N-methylcarbamoyl)phenyl] selenide, show a ⁷⁷Se chemical shift at a slightly different position, for example, at 440 ppm. mdpi.com

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound and its derivatives. For instance, the sodium adduct of bis[2-(4-hydroxyphenylcarbamoyl)]phenyl diselenide (C₂₆H₂₀N₂O₄Se₂ + Na⁺) has a calculated m/z of 604.9654, with an experimentally found value of 604.9660. mdpi.com Similarly, for bis[2-(3-hydroxyphenylcarbamoyl)]phenyl diselenide, the calculated m/z for the sodium adduct is 604.9654, and the found value is 604.9662. mdpi.com These precise measurements confirm the molecular formula of the compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound derivatives, characteristic absorption bands are observed. For example, in bis[2-(2-hydroxyphenylcarbamoyl)]phenyl diselenide, a broad band for the N-H stretch is seen at 3403 cm⁻¹, and a broad O-H stretch appears at 3176 cm⁻¹. mdpi.com The carbonyl (C=O) stretching vibration is prominent around 1636 cm⁻¹, and the C-Se bond shows an absorption around 622 cm⁻¹. mdpi.com In a related derivative, bis[2-(2-hydroxy-6-methylphenylcarbamoyl)]phenyl diselenide, the N-H stretch is at 3360 cm⁻¹, the O-H stretch at 3251 cm⁻¹, the C=O stretch at 1622 cm⁻¹, and the C-Se bond absorption at 549 cm⁻¹. mdpi.com

Interactive Data Table: IR Spectroscopy Data for this compound Derivatives

| Derivative | Wavenumber (cm⁻¹) | Assignment |

| Bis[2-(2-hydroxyphenylcarbamoyl)]phenyl diselenide | 3403 | N-H stretch |

| 3176 | O-H stretch (broad) | |

| 1636 | C=O stretch | |

| 1549 | CONH | |

| 1286 | C-N stretch | |

| 1235 | C-O stretch | |

| 622 | C-Se stretch | |

| Bis[2-(2-hydroxy-6-methylphenylcarbamoyl)]phenyl diselenide | 3360 | N-H stretch |

| 3251 | O-H stretch | |

| 1622 | C=O stretch | |

| 1515 | CONH | |

| 1294 | C-N stretch | |

| 1191 | C-O stretch | |

| 549 | C-Se stretch |

X-ray Crystallography for Solid-State Structure Determination

Analysis of Se-Se and Se-C Bond Distances and Angles

The X-ray diffraction analysis of 2,2′-Diselanediylbis(N-(pyridin-2-ylmethyl)benzamide) reveals characteristic bond lengths and angles for the C-Se-Se-C moiety. nih.gov The central Se-Se bond distance was determined to be 2.3300(3) Å. mdpi.comnih.govsemanticscholar.org This value is in good agreement with Se-Se bond lengths found in other aromatic diselenides. mdpi.comsemanticscholar.org

The bonds connecting the selenium atoms to the phenyl rings (Se-C) were found to have lengths of 1.931(2) Å and 1.934(2) Å. mdpi.comnih.govsemanticscholar.org These distances are typical for a single bond between an sp²-hybridized carbon of an aromatic ring and a selenium atom. The structural data confirms the covalent linkage and provides the fundamental parameters of the molecule's core structure.

Table 1: Selected Bond Distances for a this compound Derivative *

| Bond | Bond Length (Å) |

|---|---|

| Se1-Se2 | 2.3300(3) |

| Se1-C1 | 1.931(2) |

| Se2-C14 | 1.934(2) |

Data obtained from the crystal structure of 2,2′-Diselanediylbis(N-(pyridin-2-ylmethyl)benzamide). nih.gov

Elucidation of Non-Bonded Interactions (e.g., Se-Heteroatom Interactions)

Beyond standard covalent bonds, X-ray crystallography is crucial for identifying and quantifying weaker non-bonded interactions. These interactions, while subtle, can significantly influence molecular conformation, crystal packing, and reactivity. In organoselenium chemistry, intramolecular interactions between the selenium atom and a nearby heteroatom (like oxygen or nitrogen) are of particular interest.

In the crystal structure of the derivative 2,2′-Diselanediylbis(N-(pyridin-2-ylmethyl)benzamide), significant non-bonded interactions between the selenium and oxygen atoms (Se···O) of the amide groups are observed. mdpi.comresearchgate.net The measured Se···O distances are 2.711(2) Å and 2.735(2) Å. nih.govsemanticscholar.org Although these distances are longer than a covalent Se-O bond, they are shorter than the sum of the van der Waals radii of selenium and oxygen, which suggests a tangible intramolecular non-bonding interaction. semanticscholar.orgmdpi.com Such Se···O interactions are known to play a role in stabilizing specific conformations and can influence the chemical environment of the selenium center. uzh.ch The presence of these interactions in a derivative highlights the potential for similar stabilizing forces within the parent this compound, where the carboxylic acid's oxygen atom is in a position to interact with the selenium atom.

Table 2: Non-Bonded Se···O Interactions in a this compound Derivative *

| Interaction | Distance (Å) |

|---|---|

| Se1···O1 | 2.711(2) |

| Se2···O2 | 2.735(2) |

Data obtained from the crystal structure of 2,2′-Diselanediylbis(N-(pyridin-2-ylmethyl)benzamide). nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2′-Diselanediylbis(N-(pyridin-2-ylmethyl)benzamide) |

| Diphenyl diselenide |

| Ebselen (B1671040) |

| 2-(chloroseleno)benzoyl chloride |

| Bis[(2-chlorocarbonyl)phenyl] diselenide |

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Novel Bis(2-carboxyphenyl)diselenide Derivatives

The foundational step for many derivatization strategies involves the synthesis of this compound itself, typically starting from anthranilic acid. nih.gov The process involves diazotization of anthranilic acid, followed by a reaction with an in-situ generated diselenide salt, such as disodium (B8443419) diselenide or dilithium (B8592608) diselenide. nih.govacs.org This parent compound is a key precursor for a variety of analogues, including amides, esters, and more complex heterocyclic structures. researchgate.netsemanticscholar.org

Carboxylic Acid Diselenide Derivatives

The carboxylic acid groups of this compound are primary targets for derivatization. One common modification is the conversion to bis[(2-chlorocarbonyl)phenyl] diselenide by reacting the diacid with thionyl chloride. acs.orgtandfonline.comacs.org This highly reactive acyl chloride intermediate serves as a versatile building block for synthesizing a wide range of amide and ester derivatives by reacting it with various nucleophiles like amines, phenols, and aminophenols. mdpi.com

2-Picolylamide-Based Diselenides

A specific class of amide derivatives involves the coupling of this compound with 2-picolylamine. The synthesis is effectively carried out using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govmdpi.com This method proved superior to other coupling reagents like DIC/HOBt or EDC, which resulted in complex product mixtures. mdpi.com The resulting bis(2-(pyridin-2-ylmethyl)carbamoyl)phenyl diselenide incorporates a picolylamide moiety, which is of interest for its potential to form non-bonded interactions and influence the compound's antioxidant activity. mdpi.comresearchgate.net

Derivatives with Amino Acid and Amine Moieties

The versatility of this compound extends to its conjugation with amino acids and other amines. The synthesis of these derivatives often proceeds via the acyl chloride intermediate, bis[(2-chlorocarbonyl)phenyl] diselenide. mdpi.com This intermediate readily reacts with the amino groups of amino acids, amino acid esters, or other primary and secondary amines to form the corresponding N-substituted bis(2-carbamoyl)phenyl diselenides. tandfonline.commdpi.commdpi.com For example, reactions with various aminophenols have been explored, yielding a series of bis[2-(hydroxyphenylcarbamoyl)]phenyl diselenides. mdpi.com Similarly, coupling with amino acid methyl esters has been used to create derivatives with potential urease inhibitory activity. tandfonline.com This synthetic flexibility allows for the introduction of diverse functional groups and chiral centers, enabling detailed SAR studies. tandfonline.commdpi.com

Synthesis of Related Benzisoselenazolone Analogues

This compound is a crucial precursor for the synthesis of benzisoselenazol-3(2H)-ones, a class of compounds that includes the well-known glutathione (B108866) peroxidase (GPx) mimic, ebselen (B1671040). researchgate.netsemanticscholar.org The synthesis involves a multi-step process starting with the conversion of this compound to 2-(chloroseleno)benzoyl chloride. acs.orgtandfonline.comacs.org This reactive intermediate is then treated with various primary amines, including anilines and benzylamines, to induce cyclization and form the desired N-substituted benzisoselenazol-3(2H)-one ring system. acs.orgresearchgate.netacs.orgnih.gov This general method allows for the creation of a large library of ebselen analogues with diverse substituents on the nitrogen atom. researchgate.netsemanticscholar.org

Impact of Structural Modifications on Chemical Reactivity and Catalytic Efficiency

Modifications to the this compound structure significantly influence its redox properties and catalytic activity, particularly its ability to mimic the selenoenzyme glutathione peroxidase (GPx). The GPx-like activity is often evaluated by monitoring the reduction of hydrogen peroxide (H₂O₂) by a thiol, such as thiophenol (PhSH). mdpi.com

The conversion of the carboxylic acid groups to amides, such as in 2-picolylamide-based diselenides, has been shown to yield compounds with strong thiol peroxidase-like activity. mdpi.comresearchgate.net One such derivative demonstrated a 4.66-fold higher potential than the standard catalyst, diphenyl diselenide. mdpi.com This enhanced activity is partly attributed to the presence of non-bonded interactions between the amide oxygen and the selenium atom, which can activate the Se-Se bond and stabilize key catalytic intermediates. mdpi.comscispace.com

Studies on various diaryl diselenides have revealed several key factors governing catalytic efficiency:

Intramolecular Interactions : Weak intramolecular Se···N or Se···O non-bonded interactions are beneficial. scispace.comacs.orgiitb.ac.in They help activate the Se-Se bond for cleavage by a thiol but are not so strong as to inhibit subsequent steps in the catalytic cycle. acs.orgiitb.ac.in Very strong Se···N interactions can render the compound inactive. acs.orgiitb.ac.in

Substituent Effects : The electronic nature of substituents on the aromatic rings plays a crucial role. Electron-withdrawing groups, such as nitro or fluoro groups, can increase the electrophilicity and redox potential of the selenium center, potentially enhancing catalytic efficiency. rsc.org Conversely, electron-donating groups like methoxy (B1213986) have also been shown to increase activity in some systems. iitb.ac.in

Amine Structure : For derivatives containing amino groups, secondary amines have been found to be more effective than tertiary amines in promoting GPx-like activity. nih.gov This is because secondary amines facilitate the formation of the catalytically active selenol (RSeH) intermediate and form more stable seleninic acids (RSeO₂H). nih.gov

The table below presents comparative data on the catalytic activity of various diselenide derivatives, highlighting the impact of structural changes.

Influence of Substituents on Biological Interaction Mechanisms

The mechanism for GPx-like activity involves a series of redox intermediates, including selenol (RSeH), selenenyl sulfide (B99878) (RSeSR'), and selenenic acid (RSeOH). acs.orgiitb.ac.in The stability and reactivity of these intermediates are modulated by the substituents. For instance, intramolecular interactions, like the Se···O interaction in picolylamide derivatives, are thought to stabilize the selenenyl sulfide intermediate, facilitating the catalytic cycle. mdpi.comnih.gov

The nature of substituents also affects the compound's ability to act as a thiol modifier. The reaction between a diselenide and a biological thiolate, like glutathione, involves the cleavage of the Se-Se bond. rsc.org Computational and experimental studies show that electron-withdrawing substituents (e.g., -Cl, -CF₃) favor this reaction thermodynamically. However, strong electron-withdrawing groups can also increase the activation barrier, indicating a complex relationship between electronic properties and reactivity. rsc.org The nature of the substituent ultimately determines whether the compound will act primarily as an antioxidant (GPx mimic) or as a pro-oxidant by modifying critical protein thiols. rsc.orgresearchgate.net

Furthermore, derivatization with specific moieties can direct the compound to particular biological targets. For example, coupling with amino acids or their esters can influence interactions with enzymes like urease. tandfonline.com It was observed that derivatives with carboxylic acid groups had reduced urease inhibitory activity, while the corresponding methyl esters showed moderate activity, highlighting the critical role of the terminal functional group in enzyme binding. tandfonline.com

Correlation Between Molecular Structure and Thiol Peroxidase-Like Activity

The thiol peroxidase-like activity of diaryl diselenides is profoundly influenced by the electronic and steric environment surrounding the selenium-selenium bond. rsc.org The catalytic potency of these compounds, including derivatives of this compound, is largely dependent on their ability to facilitate a redox cycle involving key intermediates like selenol (RSeH), selenenic acid (RSeOH), and selenenyl sulfide (RSeSG). scispace.comacs.org

Derivatization studies often focus on introducing coordinating groups at the ortho position to the diselenide moiety, as these groups can significantly modulate the stability and reactivity of the catalytic intermediates.

Influence of Amine Substituents: A significant area of research involves the conversion of the carboxylic acid groups of this compound into various amide functionalities. tandfonline.commdpi.comnih.gov Studies on related benzylamine-based diselenides have revealed that the nature of the amine has a dramatic effect on catalytic efficiency.

Secondary vs. Tertiary Amines: Research has shown that replacing tertiary amino groups with secondary amino moieties can drastically enhance GPx-like activity. nih.gov For instance, N-propyl- and N-isopropylamino-substituted diselenides were found to be 8 to 18 times more active than their N,N-dipropyl- and N,N-diisopropylamine-based counterparts. nih.gov This enhanced activity is attributed to the fact that secondary amino groups are more effective at generating the catalytically active selenols. nih.gov The selenenyl sulfides derived from secondary amine-based diselenides are less prone to thiol-exchange reactions, and the corresponding seleninic acids (RSeO₂H) exhibit greater stability against further reactions with peroxides compared to their tertiary-amine analogues. nih.gov

Catalytic Triad Models: Inspired by the active site of the native GPx enzyme, researchers have synthesized diselenides containing an additional amino group to create a "catalytic triad" model. rsc.org This modification, featuring two basic amino groups near the selenium center, was shown to significantly increase the catalytic activity in the presence of aromatic thiols. rsc.org The additional amine is thought to facilitate the deprotonation of the thiol, which can either stabilize the selenolate intermediate or enhance the thiol's nucleophilic attack on other intermediates in the catalytic cycle. rsc.org

Influence of Electronic Effects: The electronic properties of substituents on the aromatic ring also play a critical role.

Electron-donating groups, such as a methoxy group, can considerably enhance the catalytic activity. scispace.com

Conversely, unsubstituted diaryl diselenides tend to be less active due to the slower reaction rates with thiols and peroxides and the instability of the intermediates formed. scispace.comacs.org

The following table presents data on the thiol peroxidase-like activity of various amide derivatives of diselenides, illustrating the structure-activity relationship. The activity is compared against diphenyl diselenide, a standard GPx mimic.

| Compound | Structure | Relative GPx-like Activity (Compared to Diphenyl Diselenide) |

|---|---|---|

| Diphenyl Diselenide (Standard) | Aromatic rings with no substituents | 1.00 |

| Bis[2-(2-picolylcarbamoyl)phenyl]diselenide | Derivative of this compound | 4.66 |

| Bis[4-(2-picolylcarbamoyl)butyl]diselenide | Aliphatic chain (n=3) | 3.54 |

| Bis[3-(2-picolylcarbamoyl)propyl]diselenide | Aliphatic chain (n=2) | 2.78 |

| Bis[2-(2-picolylcarbamoyl)ethyl]diselenide | Aliphatic chain (n=1) | 1.75 |

Investigation of Non-Bonded Interactions and Their Mechanistic Implications

Se···N Interactions: The interaction between selenium and a nearby nitrogen atom (Se···N) has been extensively studied. rsc.orgscispace.com The strength of this interaction is critical; a weak Se···N interaction can be beneficial, while a strong one can be detrimental to the catalytic activity. scispace.comacs.org

Beneficial Effects (Weak Interaction): A properly positioned amino group can stabilize the resulting selenenic acid intermediate against further oxidation and enhance the nucleophilic attack of the thiol cofactor. scispace.com Diselenides with weak Se···N interactions are generally more active because their selenenyl sulfide intermediates react quickly with a second thiol molecule to regenerate the catalytically active selenol. scispace.comacs.org

Detrimental Effects (Strong Interaction): Conversely, diselenides with very strong Se···N interactions are often found to be inactive. scispace.comacs.org In these cases, the interaction is so strong that it promotes the reverse reaction of the GPx cycle. The nucleophilic attack of the thiol occurs preferentially at the selenium atom of the selenenyl sulfide instead of the sulfur atom, which terminates the forward reaction and prevents the formation of the selenol. scispace.comacs.org

Se···O Interactions: Similar to nitrogen, an oxygen atom in close proximity to the selenium center can also form a non-bonded interaction (Se···O) that influences catalytic activity. The derivatization of this compound into amide analogues provides a clear example of this effect. mdpi.com

The mechanistic implication is that these non-bonded interactions lower the energy barriers for key steps in the catalytic cycle, such as the initial reductive cleavage of the Se-Se bond by the thiol and the subsequent reaction of the selenenic acid intermediate. By fine-tuning the strength and geometry of these interactions through synthetic derivatization, the catalytic efficiency of this compound and related compounds can be rationally designed and optimized.

Biological Interaction Mechanisms and Biochemical Pathways

Mechanism of Antioxidant Activity

Bis(2-carboxyphenyl)diselenide exhibits notable antioxidant properties, which are central to its biological effects. Its mechanisms of action are rooted in the chemical nature of the diselenide bond and its ability to participate in redox reactions within a biological milieu.

The core of this compound's antioxidant activity lies in its ability to undergo redox cycling. The selenium atoms in the diselenide bridge can readily change their oxidation state, allowing the compound to act as a catalyst in the detoxification of reactive oxygen species. This process involves the compound cycling between its oxidized and reduced forms, effectively scavenging harmful free radicals. otago.ac.nz The presence of the diselenide moiety is crucial for this activity, with research indicating that diselenide compounds often show superior antioxidant profiles compared to their monoselenide counterparts. otago.ac.nz

A key aspect of its antioxidant function is its thiol peroxidase-like activity, mimicking the function of the native antioxidant enzyme glutathione (B108866) peroxidase (GPx). otago.ac.nz In this catalytic cycle, the diselenide is reduced by thiols, such as glutathione (GSH), to form a selenol. This selenol can then react with and neutralize reactive oxygen species, such as hydrogen peroxide, becoming oxidized back to a selenenic acid, which can then react with another thiol to regenerate the diselenide and complete the cycle.

This compound directly interacts with and neutralizes various reactive oxygen species (ROS). Its thiol peroxidase-like activity enables it to reduce hydrogen peroxide, a major ROS, to water. otago.ac.nz Furthermore, its free radical scavenging capabilities allow it to neutralize other harmful radicals, thereby preventing oxidative damage to vital cellular components such as lipids, proteins, and DNA. otago.ac.nz Studies on related diselenide compounds have demonstrated a significant reduction in lipid peroxidation, a key marker of oxidative stress. ufrgs.br

Modulation of Apoptotic Pathways in Cellular Models

Beyond its antioxidant effects, this compound has been shown to modulate apoptotic pathways, particularly in cancer cell models. This pro-apoptotic activity is a key area of investigation for its potential anticancer properties.

A primary mechanism through which this compound induces apoptosis is by targeting the mitochondria. In cancer cell lines such as the human breast adenocarcinoma MCF-7 and the human hepatoma HepG2, the compound has been observed to induce mitochondrial dysfunction. otago.ac.nzresearchgate.net This is characterized by a loss of the mitochondrial membrane potential (ΔΨm), mitochondrial swelling, and the subsequent release of pro-apoptotic factors from the intermembrane space into the cytoplasm. researchgate.netnih.gov The release of cytochrome c is a critical event in this process, as it initiates the downstream activation of the caspase cascade. researchgate.net Research on related diphenyl diselenide compounds has shown that this mitochondrial permeabilization can be mediated by the cross-linking of protein thiol groups. researchgate.net

The regulation of the Bcl-2 family of proteins, which are key regulators of mitochondrial apoptosis, is also implicated. An increase in the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 expression can permeabilize the mitochondrial outer membrane, facilitating the release of cytochrome c. mcijournal.comwaocp.orgbrieflands.com

Following the release of cytochrome c, this compound triggers the activation of the caspase cascade, a family of cysteine proteases that execute the final stages of apoptosis. otago.ac.nz Cytochrome c, in the presence of Apaf-1 and dATP, forms the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3. researchgate.net

Studies on the closely related compound, diphenyl diselenide, have provided quantitative insights into this process in cancer cells. For instance, treatment of MDA-MB-231 breast cancer cells with diphenyl diselenide resulted in a significant increase in caspase-3 activity. otago.ac.nz Furthermore, in MCF-7 cells, an increase in the expression of the tumor suppressor protein p53 was observed, which can transcriptionally upregulate pro-apoptotic proteins like Bax. otago.ac.nz

Below are interactive data tables with findings from studies on diphenyl diselenide (DPDS), a structurally related compound often used as a reference, which illustrate the quantitative effects on apoptotic pathways in breast cancer cell lines.

Table 1: Effect of Diphenyl Diselenide (DPDS) on Caspase-3 and p53 in Breast Cancer Cells

| Cell Line | Treatment | Parameter | Fold Increase |

| MDA-MB-231 | DPDS | Caspase-3 Activity | 2 |

| MCF-7 | DPDS | p53 Expression | 2 |

| MDA-MB-231 | DPDS | p53 Expression | 1.5 |

Data from a study on diphenyl diselenide, a related compound, illustrating the activation of apoptotic pathways. otago.ac.nz

Table 2: Effect of Diphenyl Diselenide (DPDS) on Cytochrome C Release in MDA-MB-231 Breast Cancer Cells

| Treatment Time with DPDS | Percentage of Cytochrome C Release |

| 2 hours | 20-30% |

This table demonstrates the early induction of the mitochondrial apoptotic pathway by a related diselenide compound. otago.ac.nz

Effects on Cell Signaling Pathways Related to Cell Death

This compound has been identified as an inducer of apoptosis, a form of programmed cell death, in various cancer cell lines. Research indicates that this organoselenium compound can trigger cell death through mechanisms involving the activation of caspases and the modulation of mitochondrial pathways. In human breast adenocarcinoma (MCF-7) and hepatoma (HepG2) cells, treatment with this compound leads to the initiation of the apoptotic cascade.